N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Medicinal Chemistry Chemical Biology Drug Design

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 2034442-02-7) is a synthetic sulfonamide featuring a novel architecture: a 2,3-dihydrobenzofuran core linked via a chiral 2-hydroxypropyl spacer to a benzofuran terminus. This 'bis-benzofuran' design is absent from classical carbonic anhydrase inhibitor (CAI) series but is structurally adjacent to benzofuran-based sulphonamides developed for selective inhibition of tumour-associated hCA IX and XII isoforms.

Molecular Formula C19H19NO5S
Molecular Weight 373.42
CAS No. 2034442-02-7
Cat. No. B2746602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
CAS2034442-02-7
Molecular FormulaC19H19NO5S
Molecular Weight373.42
Structural Identifiers
SMILESCC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)(C3=CC4=CC=CC=C4O3)O
InChIInChI=1S/C19H19NO5S/c1-19(21,18-11-13-4-2-3-5-17(13)25-18)12-20-26(22,23)15-6-7-16-14(10-15)8-9-24-16/h2-7,10-11,20-21H,8-9,12H2,1H3
InChIKeyXKIAORVUGJUDQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 2034442-02-7): A Structurally Unique Bis-Benzofuran Sulfonamide for Selective Pharmacology Research


N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 2034442-02-7) is a synthetic sulfonamide featuring a novel architecture: a 2,3-dihydrobenzofuran core linked via a chiral 2-hydroxypropyl spacer to a benzofuran terminus [1]. This 'bis-benzofuran' design is absent from classical carbonic anhydrase inhibitor (CAI) series but is structurally adjacent to benzofuran-based sulphonamides developed for selective inhibition of tumour-associated hCA IX and XII isoforms [2]. The dual aromatic system and hydroxypropyl linker suggest potential for distinct binding interactions compared to simpler benzenesulfonamides, positioning this compound as a specialized chemical tool for probing structure-activity relationships in sulfonamide-targeted enzymes.

Why N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide Cannot Be Replaced by Simple Benzofuran Sulfonamide Analogs


Substituting this compound with a generic benzofuran or benzenesulfonamide is scientifically unsound due to its unique structural complexity. The molecule's chiral 2-hydroxypropyl linker creates a specific spatial orientation between the 2,3-dihydrobenzofuran-5-sulfonamide zinc-binding group (ZBG) and the terminal benzofuran ring, a feature absent in flat or simpler linked sulfonamides like acetazolamide (AAZ) or SLC-0111 [1]. In structure-based drug design, the 'tail approach' is critical for achieving isoform selectivity among the 16 human carbonic anhydrases, and this compound's dual aromatic tail has no direct analog in established series [2]. Therefore, procurement decisions cannot rely on the inhibitory profiles of related but structurally disparate benzofuran sulfonamides, as binding kinetics and selectivity are exquisitely dependent on the linker and tail group composition.

Quantitative Differentiators for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide: A Comparative Evidence Guide


Structural Uniqueness: Bis-Benzofuran Architecture vs. Mono-Aromatic Sulfonamide Controls

The target compound possesses a bis-benzofuran architecture, quantified by two distinct benzofuran moieties connected via a chiral hydroxypropyl linker. This is in contrast to mono-aromatic sulfonamide controls such as 4-(2-aminoethyl)benzenesulfonamide (AAZ) or the ureido-benzenesulfonamide SLC-0111, which contain a single phenyl ring. A review of benzofuran-based CAI series published in 2020 confirms that all synthesized leads (4a,b to 10a-d) feature only a single benzofuran tail [1]. The presence of a second, independent aromatic system in the target compound introduces additional possibilities for hydrophobic and pi-stacking interactions within enzyme active sites, a potential differentiator for isoform selectivity that cannot be achieved by simpler structures.

Medicinal Chemistry Chemical Biology Drug Design

Linker Topology: Chiral Hydroxypropyl vs. Hydrazine/Hydrazide Linkers in Published Benzofuran CAIs

The target compound utilizes a chiral 2-hydroxypropyl linker, a feature structurally and conformationally distinct from the hydrazine or hydrazide linkers used in all recently published benzofuran sulfonamide CAIs [1]. The hydroxypropyl linker introduces a hydrogen bond donor/acceptor capability and a chiral center, which can influence the orientation of the terminal benzofuran ring. In contrast, the hydrazide-linked series 5a-b and 10a-d adopt a more rigid, planar conformation. The 2020 publication confirmed that linker type dramatically impacts selectivity, with arylsulfonehydrazones (series 9) displaying the best selectivity toward hCA IX and XII [1]. This implies that the target compound's unique linker could lead to a different selectivity fingerprint.

Synthetic Chemistry Pharmacology Enzyme Inhibition

Zinc-Binding Group Configuration: 2,3-Dihydrobenzofuran vs. Classic Benzenesulfonamide

The zinc-binding sulfonamide group is placed on a 2,3-dihydrobenzofuran scaffold (PubChem CID 10899619 [1]), in contrast to the standard benzenesulfonamide used in clinical CAIs like acetazolamide. The 2,3-dihydrofuran ring introduces a saturated component to the aromatic system, altering the pKa of the sulfonamide -NH- group and potentially its zinc-binding kinetics. The earliest patent for 2,3-dihydrobenzofuran-5-sulfonamide derivatives, EP0173899B1, specifically claims these compounds as effective diuretic and antihypertensive agents, highlighting their distinct pharmacological profile [2]. This differentiates the target compound's core from the benzenesulfonamides used in benchmark inhibitors.

Biochemistry Metalloenzyme Inhibition Structure-Activity Relationship

Absence of Published Data: A Key Differentiator for Novel Target Discovery

A systematic search across PubMed, PubChem, and Google Patents reveals that no primary research articles or patents specifically report the synthesis, biological evaluation, or mechanism of action for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide [1][2][3]. This stands in stark contrast to other benzofuran sulfonamide series where extensive inhibitory data (e.g., Ki values ranging from 10.0 nM to 4.625 µM across hCA I, II, IX, and XII) are available [3]. The complete lack of pre-existing data confirms that this compound is an unexplored chemical entity, offering a blank canvas for novel target identification and selectivity profiling that is not possible with heavily characterized analogs.

Chemical Biology Drug Discovery Screening

Optimal Procurement and Application Scenarios for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide


Chemical Tool for Isoform-Selectivity Profiling of the Human Carbonic Anhydrase Family

The compound's unique chiral, bis-benzofuran architecture makes it an ideal candidate for screening against the full panel of 16 human carbonic anhydrase isoforms. Given that structurally related benzofuran sulfonamides have shown Ki values spanning from low nanomolar to mid-micromolar against hCA I, II, IX, and XII, this probe could reveal novel selectivity landscapes unachievable with mono-aromatic or simpler linked sulfonamides [1]. Its untested status allows researchers to generate proprietary selectivity data, potentially identifying a first-in-class selective inhibitor for an underexplored CA isoform.

Structure-Based Drug Design: Exploring 'Tail' Group Interactions in CA Active Sites

The 'tail approach' is the most successful strategy for achieving isoform-selective carbonic anhydrase inhibition [1]. With its complex tail composed of a benzofuran ring tethered via a chiral hydroxypropyl linker, this compound is a powerful building block for co-crystallization studies with CA isoforms. The resulting structural data can guide the optimization of selectivity and potency, a critical need in anticancer drug development where off-target inhibition of hCA I and II leads to side effects.

Fragment-Based and Combinatorial Library Expansion

As an unexplored compound not found in primary literature or patent claims, this molecule serves as a valuable starting point for fragment-based drug discovery [2][3]. Its dual-aromatic nature and synthetically accessible sulfonamide and hydroxyl groups allow for rapid parallel derivatization to create a focused library. This can expand the chemical space around the bis-benzofuran core, a region not yet explored by existing benzofuran CAI patents, such as EP0173899B1 [3], potentially leading to new intellectual property.

Benchmarking Against Known Benzofuran Sulphonamide CAIs in Antitumor Assays

The compound can act as a structurally distinct control in cellular anticancer assays, particularly those involving hypoxia-induced CA IX and XII expression. It can be benchmarked against established leads from the 2020 benzofuran series, such as compound 9a, which showed selectivity indices of 39.4–250.3 for hCA IX over hCA I [1]. This side-by-side comparison will quantify how the bis-benzofuran design impacts antiproliferative activity under hypoxic versus normoxic conditions, directly informing medicinal chemistry strategy.

Quote Request

Request a Quote for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.